1,1-Dichloro-2,2-dimethoxyethane 1,1-Dichloro-2,2-dimethoxyethane
Brand Name: Vulcanchem
CAS No.: 80944-06-5
VCID: VC8022542
InChI: InChI=1S/C4H8Cl2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3
SMILES: COC(C(Cl)Cl)OC
Molecular Formula: C4H8Cl2O2
Molecular Weight: 159.01 g/mol

1,1-Dichloro-2,2-dimethoxyethane

CAS No.: 80944-06-5

Cat. No.: VC8022542

Molecular Formula: C4H8Cl2O2

Molecular Weight: 159.01 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dichloro-2,2-dimethoxyethane - 80944-06-5

Specification

CAS No. 80944-06-5
Molecular Formula C4H8Cl2O2
Molecular Weight 159.01 g/mol
IUPAC Name 1,1-dichloro-2,2-dimethoxyethane
Standard InChI InChI=1S/C4H8Cl2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3
Standard InChI Key NGVTXINFTCZHGA-UHFFFAOYSA-N
SMILES COC(C(Cl)Cl)OC
Canonical SMILES COC(C(Cl)Cl)OC

Introduction

Molecular Structure and Identification

Chemical Composition and Structural Features

1,1-Dichloro-2,2-dimethoxyethane has the molecular formula C₄H₈Cl₂O₂ and a molecular weight of 159.01 g/mol . Its structure consists of a central ethane backbone substituted with two methoxy groups (-OCH₃) at the 2-position and two chlorine atoms at the 1-position (Figure 1). The SMILES notation (COC(C(Cl)Cl)OC) and InChIKey (NGVTXINFTCZHGA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Identifiers of 1,1-Dichloro-2,2-dimethoxyethane

PropertyValueSource
CAS Registry Number80944-06-5
IUPAC Name1,1-dichloro-2,2-dimethoxyethane
Molecular FormulaC₄H₈Cl₂O₂
Molecular Weight159.01 g/mol
DSSTox Substance IDDTXSID50506628

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via the acid-catalyzed acetalization of dichloroacetaldehyde with methanol. This reaction proceeds through nucleophilic attack by methanol on the carbonyl carbon, followed by chloride displacement to form the stable acetal . Alternative routes may involve the chlorination of dimethoxyethane derivatives, though these methods are less commonly reported.

Industrial Applications

1,1-Dichloro-2,2-dimethoxyethane serves as a precursor in organometallic chemistry. For instance, it is structurally related to dichloro(dimethoxyethane)nickel (CAS 29046-78-4), a catalyst used in cross-coupling reactions . Its role in stabilizing metal centers through ether coordination underscores its importance in catalytic systems. Patent records from WIPO PATENTSCOPE further highlight its utility in specialized polymerizations and agrochemical synthesis .

Physical and Chemical Properties

Reactivity Profile

The electron-withdrawing chlorine atoms render the central carbon electrophilic, making the compound susceptible to nucleophilic substitution reactions. Hydrolysis under acidic conditions regenerates dichloroacetaldehyde and methanol, a reversibility that impacts its storage and handling .

Future Directions and Research Gaps

Current literature lacks comprehensive studies on the compound’s pharmacokinetics and ecotoxicology. Further research could explore its potential as a green solvent or intermediate in pharmaceutical synthesis. Advances in computational chemistry may also elucidate its conformational dynamics and reactivity patterns.

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